

Application Notes and Protocols: Myricetin-3-O-rutinoside in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: *Myricetin-3-O-rutinoside*

Cat. No.: *B15587177*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Myricetin-3-O-rutinoside** is a flavonoid glycoside found in various plants, including fruits and herbs.^[1] As a member of the flavonoid family, it is investigated for a range of bioactivities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The study of such natural compounds as enzyme inhibitors is a critical area in pharmacology and drug discovery, aiming to identify novel therapeutic agents for various diseases. Myricetin, the aglycone of this compound, has demonstrated a broad spectrum of inhibitory effects on key cellular enzymes and signaling pathways.^{[2][3]} The addition of a rutinoside moiety can significantly alter the compound's solubility, bioavailability, and inhibitory potential.^[4]

This document provides detailed application notes and experimental protocols for utilizing **Myricetin-3-O-rutinoside** in enzyme inhibition assays, focusing on enzymes relevant to metabolic diseases and dermatology.

Section 1: Overview of Enzyme Inhibition Profile

Myricetin-3-O-rutinoside and its aglycone, myricetin, have been shown to inhibit several enzymes. The data below summarizes their inhibitory activities, providing a reference for assay selection and development.

Table 1: Summary of Enzyme Inhibition by **Myricetin-3-O-rutinoside** and Related Compounds

Enzyme	Compound	IC50 / Ki Value	Type of Inhibition	Source
α -Glucosidase	Myricetin-3-O-rhamnoside	IC50: 69.02 \pm 0.65 μ g/mL	-	[5]
α -Amylase	Myricetin-3-O-rhamnoside	IC50: 65.17 \pm 0.43 μ g/mL	-	[5]
Nitric Oxide Synthase	Myricetin-3-O-rutinoside	IC50: 74.74 μ M (LPS-induced NO production in BV-2 cells)	-	[6][7]
PDK3	Myricetin	IC50: 3.3 μ M	-	[8]
CYP3A4 (Human)	Myricetin	Ki: 143.1 μ M	Uncompetitive	[3]
CYP2C9 (Human)	Myricetin	Ki: 31.12 μ M	Noncompetitive	[3]
CYP2D6 (Human)	Myricetin	Ki: 53.44 μ M	Noncompetitive	[3]
CYP2B1 (Rat)	Myricetin	Ki: 69.70 μ M	Competitive	[3]
CYP3A2 (Rat)	Myricetin	Ki: 37.57 μ M	Mixed	[3]
CYP2C11 (Rat)	Myricetin	Ki: 14.88 μ M	Mixed	[3]
CYP2D1 (Rat)	Myricetin	Ki: 17.39 μ M	Mixed	[3]

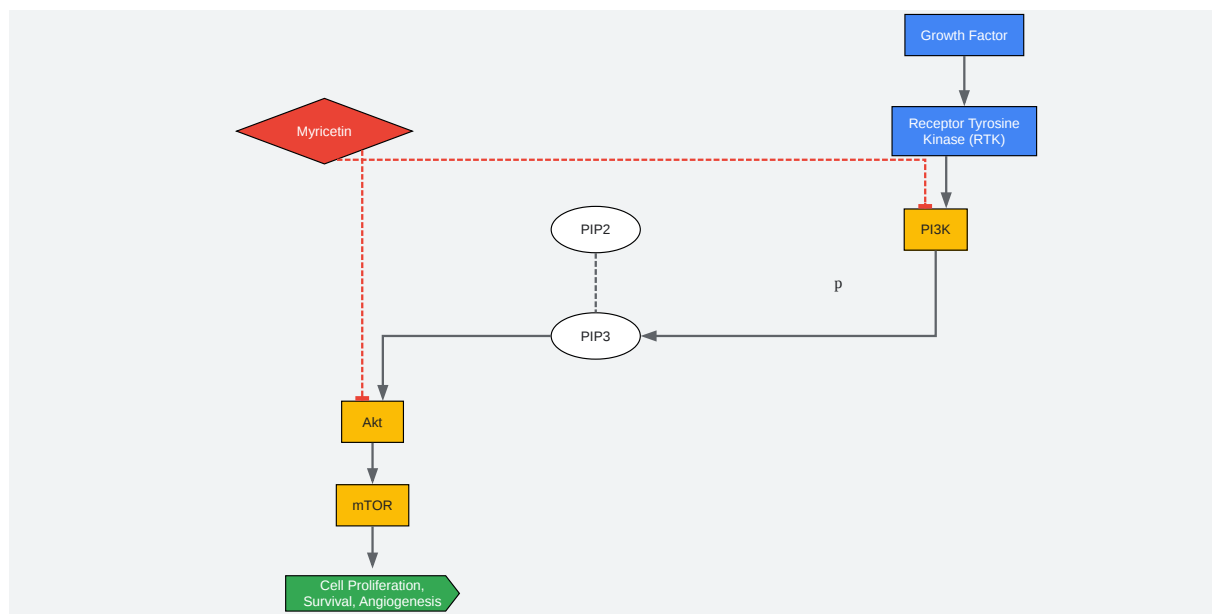
Note: Myricetin-3-O-rhamnoside is a closely related glycoside; data for the rutinoside on these specific enzymes is limited, but similar activity may be expected.

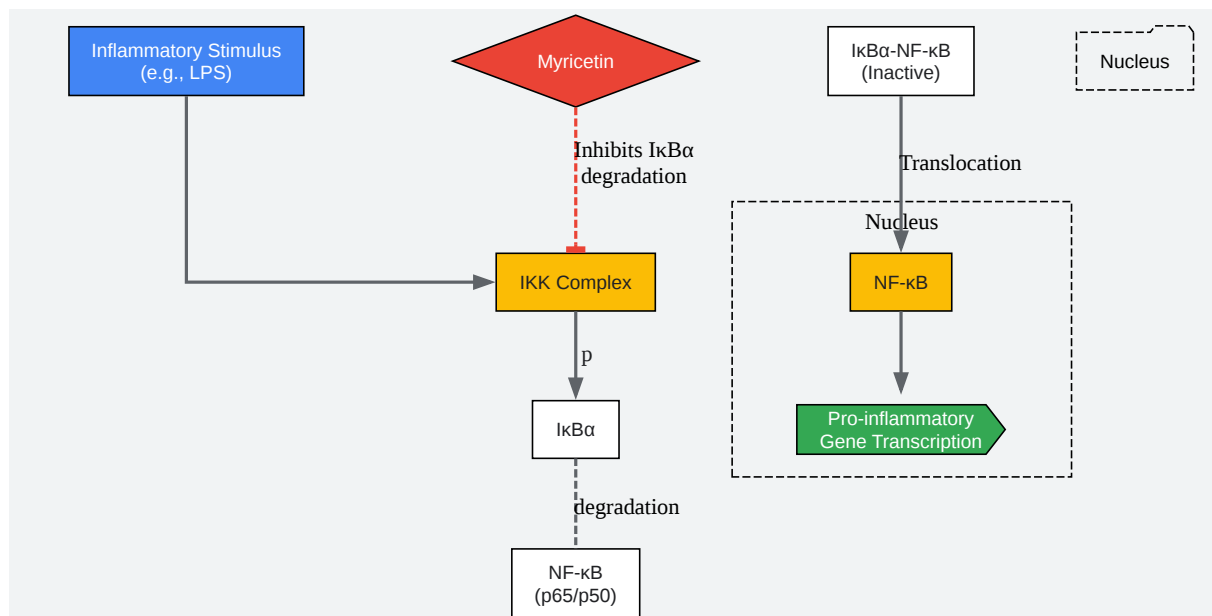
Section 2: Key Signaling Pathways Modulated

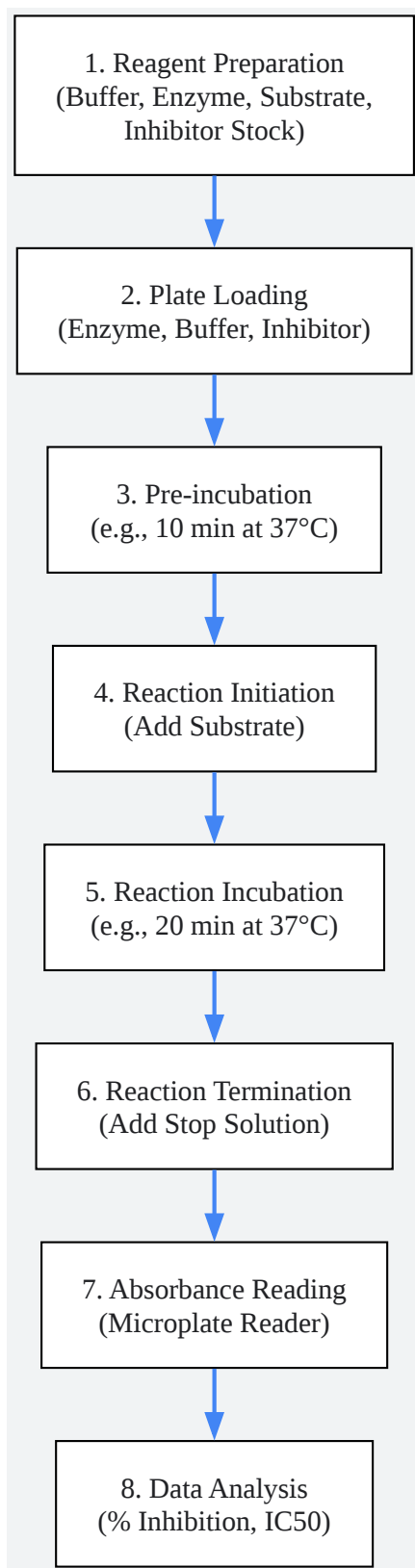
Myricetin, the aglycone, modulates several critical signaling pathways involved in cell proliferation, inflammation, and survival. These pathways are often regulated by enzymes that are potential targets for **Myricetin-3-O-rutinoside**.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and angiogenesis. Myricetin has been shown to inhibit this pathway by preventing the phosphorylation of key components like PI3K and Akt, leading to downstream effects such as apoptosis and autophagy in cancer cells.[\[9\]](#)[\[10\]](#)[\[11\]](#)







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- To cite this document: BenchChem. [Application Notes and Protocols: Myricetin-3-O-rutinoside in Enzyme Inhibition Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587177#using-myricetin-3-o-rutinoside-in-enzyme-inhibition-assays]

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